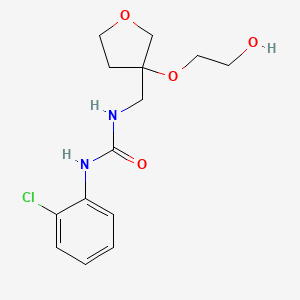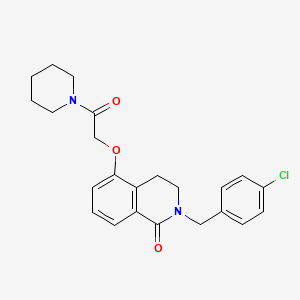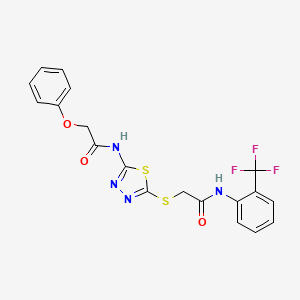![molecular formula C17H12N2O B2654278 4-Phenoxypyrrolo[1,2-a]quinoxaline CAS No. 338401-27-7](/img/structure/B2654278.png)
4-Phenoxypyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxypyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H12N2O . It belongs to the class of nitrogen-containing heterocyclic compounds known as quinoxalines .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalines, including this compound, has been extensively studied . The synthesis can be achieved through various methods, including transition-metal-free synthesis . The construction of the pyrrolo[1,2-a]quinoxaline system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrazine ring . The average mass of the molecule is 260.290 Da, and the monoisotopic mass is 260.094971 Da .Chemical Reactions Analysis
Quinoxalines, including this compound, can undergo various chemical reactions . In these reactions, the quinoxaline derivative directly or indirectly fulfills the function of a 1,3-dipolar compound, determining the path to the formation of the final product .Aplicaciones Científicas De Investigación
Radical Scavenging and DNA Oxidation Inhibition
- Compounds with a similar structure to 4-Phenoxypyrrolo[1,2-a]quinoxaline, such as imidazo[1,2-a]pyridines or quinolines, have shown potential in scavenging radicals and inhibiting DNA oxidation. Certain derivatives with ferrocenyl groups and phenolic hydroxyl groups have demonstrated efficacy in these activities, highlighting their potential antioxidative effects (Xi & Liu, 2015) (Chen & Liu, 2016).
Corrosion Inhibition
- Quinoline derivatives, which are structurally related to this compound, have been analyzed for their ability to mitigate corrosion, particularly on mild steel in acidic mediums. These derivatives act as inhibitors by adsorbing onto metal surfaces, showcasing their potential in industrial applications (Singh, Srivastava, & Quraishi, 2016).
Electrochemical and Spectroelectrochemical Properties
- Research into the electrochemical and spectroelectrochemical properties of polymers based on quinoxaline and ethylenedioxythiophene has been conducted. These studies reveal insights into the potential applications of these compounds in electrochromic devices and other electronic applications (Özdemir, Balan, Baran, Dogan, & Toppare, 2011).
Antitumor and Antimalarial Activity
- Various quinoxaline derivatives have been synthesized and tested for antimalarial and antitumor activities. For instance, bispyrrolo[1,2-a]quinoxalines have shown superior antimalarial activity compared to monopyrrolo[1,2-a]quinoxalines (Guillon et al., 2004). Additionally, certain 4-alkapolyenylpyrrolo[1,2-a]quinoxalines have demonstrated significant antileishmanial properties (Guillon, Forfar, Desplat, Belisle Fabre, Thiolat, Massip, Carrié, Mossalayi, & Jarry, 2007).
Polymer Research
- The synthesis and characterization of new polyamides containing quinoxaline moieties have been explored. These polyamides possess excellent thermal stability and are amorphous in nature, indicating potential applications in materials science (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).
Electrophysiological Effects
- Some compounds structurally related to this compound, like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been studied for their neuroprotective properties in cerebral ischemia. They act as inhibitors to the non-NMDA glutamate receptor (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Safety and Hazards
While specific safety and hazard information for 4-Phenoxypyrrolo[1,2-a]quinoxaline was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
Research on quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, is ongoing, with recent advances in transition-metal-free synthesis . Future developments are expected to focus on finding more efficient approaches toward the synthesis of quinoxaline rings and the development of new cytotoxic molecules for the treatment of human cancers .
Propiedades
IUPAC Name |
4-phenoxypyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCMRKISHSDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)


![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)

